molecular formula C66H128O6 B1351006 Triheneicosanoin CAS No. 26536-14-1

Triheneicosanoin

Cat. No. B1351006
CAS RN: 26536-14-1
M. Wt: 1017.7 g/mol
InChI Key: UTPJJAGAXCDLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triheneicosanoin is a triacylglycerol containing heneicosanoic acid groups . It has been used as an internal standard for the quantification of fatty acids in milk samples .


Synthesis Analysis

Triheneicosanoin can be synthesized from extracted fat which is converted to fatty acid methyl esters (FAMEs) via methylation using boron trifluoride (BF3)-methanol reagent .


Molecular Structure Analysis

The molecular formula of Triheneicosanoin is C66H128O6 . It contains heneicosanoic acid groups at the sn-1, sn-2, and sn-3 positions .


Chemical Reactions Analysis

Triheneicosanoin has been used in the selective hydrogenation of soybean oil . It has been used as an internal standard for the quantification of fatty acids in human breast milk samples and triacylglycerols in rat heart .


Physical And Chemical Properties Analysis

Triheneicosanoin is a crystalline solid . Its molecular weight is 1017.72 . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Metabolomics in Cancer Research

Metabolomic research, including the study of compounds like Triheneicosanoin, plays a significant role in understanding cancer metabolism. A study demonstrated the potential of metabolites in prostate cancer tissue as diagnostic and prognostic tools. Higher concentrations of various metabolites, including tricosanoic acid, were observed in malignant tissue compared to non-malignant samples, showing promise for use in clinical settings (Jung et al., 2013).

Application in Plant Physiology Research

The study of growth retardants, including compounds with structural similarities to Triheneicosanoin, has been utilized in plant physiological research. These retardants, often inhibitors of specific enzymes, provide insights into the regulation of plant metabolism, such as terpenoid metabolism, which relates to phytohormones and sterols (Grossmann, 1990).

Environmental Impact Studies

Research on compounds structurally related to Triheneicosanoin, such as triclosan, has been conducted to assess their environmental impact. Studies have focused on the occurrence, fate, and ecological implications of these compounds in aquatic environments, emphasizing their potential environmental risks (Singer et al., 2002).

Metabolomics in Drosophila Research

In Drosophila research, metabolomics, including the analysis of compounds like Triheneicosanoin, is crucial for studying metabolism and physiology. Methods involving gas chromatography-mass spectrometry (GC-MS) help detect major polar metabolites, providing a framework for metabolic studies in this field (Tennessen et al., 2014).

Pharmacology and Pharmacokinetics Research

Triheneicosanoin-related studies in pharmacology and pharmacokinetics focus on understanding the therapeutic properties and action mechanisms of similar compounds. This research aids in developing new treatments and understanding drug interactions and effects (Du et al., 2013).

Safety and Hazards

According to the safety data sheet, Triheneicosanoin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

properties

IUPAC Name

2,3-di(henicosanoyloxy)propyl henicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-64(67)70-61-63(72-66(69)60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62-71-65(68)59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h63H,4-62H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJJAGAXCDLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H128O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258998
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1017.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2,3-Triheneicosanoyl-glycerol

CAS RN

26536-14-1
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26536-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heneicosanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75.9 °C
Record name Glycerol triheneicosanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031090
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Triheneicosanoin
Reactant of Route 2
Reactant of Route 2
Triheneicosanoin
Reactant of Route 3
Reactant of Route 3
Triheneicosanoin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Triheneicosanoin
Reactant of Route 5
Reactant of Route 5
Triheneicosanoin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triheneicosanoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.